molecular formula C12H13F3O2 B1379165 Methyl 4-[3-(trifluoromethyl)phenyl]butanoate CAS No. 191155-77-8

Methyl 4-[3-(trifluoromethyl)phenyl]butanoate

Cat. No.: B1379165
CAS No.: 191155-77-8
M. Wt: 246.22 g/mol
InChI Key: VCWCYVHMDVVIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(trifluoromethyl)phenyl]butanoate is an organic compound with the molecular formula C12H13F3O2. It is a liquid at room temperature and is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-(trifluoromethyl)phenyl]butanoate typically involves the esterification of 4-[3-(trifluoromethyl)phenyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 4-[3-(trifluoromethyl)phenyl]butanoic acid.

    Reduction: 4-[3-(trifluoromethyl)phenyl]butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[3-(trifluoromethyl)phenyl]butanoate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(trifluoromethyl)phenyl]butanoate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. This property makes it a valuable tool in studying intracellular processes. The compound can also form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • 4-(trifluoromethyl)phenylboronic acid
  • 4-(trifluoromethyl)phenol

Comparison: Methyl 4-[3-(trifluoromethyl)phenyl]butanoate is unique due to the presence of both an ester group and a trifluoromethyl group attached to a butanoate backbone. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds. For instance, Methyl 4-(trifluoromethyl)benzoate lacks the butanoate backbone, which limits its use in certain synthetic pathways.

Properties

IUPAC Name

methyl 4-[3-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2,4,6,8H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWCYVHMDVVIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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